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Compound of Interest

Compound Name: 2-(4-Pentylphenyl)acetic acid

Cat. No.: B1223487 Get Quote

An In-depth Technical Guide to 2-(4-
Pentylphenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, chemical properties,

synthesis, and biological relevance of 2-(4-Pentylphenyl)acetic acid, an important

intermediate in the development of non-steroidal anti-inflammatory drugs (NSAIDs).

Molecular Structure and Chemical Properties
2-(4-Pentylphenyl)acetic acid is an aromatic carboxylic acid. The structure consists of a

benzene ring substituted at the para position (1,4 positions) with a pentyl group and an acetic

acid moiety. This amphiphilic structure, featuring a nonpolar alkyl chain and a polar carboxylic

acid group, is a common motif in pharmacologically active molecules.

Molecular Formula and Structure
Molecular Formula: C₁₃H₁₈O₂[1][2]

IUPAC Name: 2-(4-pentylphenyl)acetic acid[2]

SMILES: CCCCCC1=CC=C(C=C1)CC(=O)O[2]
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InChI Key: YAAVVJAWWNQMCY-UHFFFAOYSA-N[2]

2D Structure:

Caption: 2D representation of 2-(4-Pentylphenyl)acetic acid.

Physicochemical Data
The following table summarizes key quantitative data for 2-(4-Pentylphenyl)acetic acid.

Property Value Reference(s)

CAS Number 14377-21-0 [1][2]

Molecular Weight 206.28 g/mol [1][2]

Molecular Formula C₁₃H₁₈O₂ [1][2]

Boiling Point 333.6 °C (Predicted)

logP (Computed) 3.9 [2]

Purity Typically ≥97% [3]

Spectroscopic Data (Predicted)
Experimental spectroscopic data for 2-(4-Pentylphenyl)acetic acid is not readily available in

public-domain databases. The following tables provide predicted ¹H and ¹³C Nuclear Magnetic

Resonance (NMR) chemical shifts based on the compound's structure. These predictions are

intended as a guide for characterization.

Predicted ¹H NMR Data (Solvent: CDCl₃)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~11-12 Singlet (broad) 1H
Carboxylic Acid (-

COOH)

~7.1-7.2 Doublet 2H
Aromatic CH (ortho to

CH₂)

~7.0-7.1 Doublet 2H
Aromatic CH (ortho to

pentyl)

~3.6 Singlet 2H
Methylene (-

CH₂COOH)

~2.6 Triplet 2H
Benzylic Methylene (-

CH₂-(CH₂)₃CH₃)

~1.6 Multiplet 2H
Pentyl (-CH₂-CH₂-

CH₂CH₂CH₃)

~1.3 Multiplet 4H
Pentyl (-CH₂CH₂-

CH₂CH₂-CH₃)

~0.9 Triplet 3H
Terminal Methyl (-

CH₂CH₃)

Predicted ¹³C NMR Data (Solvent: CDCl₃)
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Chemical Shift (δ, ppm) Assignment

~178-180 Carboxylic Acid (-COOH)

~140-142 Aromatic C (para, attached to pentyl)

~130-132 Aromatic C (para, attached to CH₂COOH)

~129-130 Aromatic CH (ortho to CH₂)

~128-129 Aromatic CH (ortho to pentyl)

~40-42 Methylene (-CH₂COOH)

~35-36 Benzylic Methylene (-CH₂-(CH₂)₃CH₃)

~31-32 Pentyl (-CH₂-CH₂-CH₂CH₂CH₃)

~30-31 Pentyl (-CH₂CH₂-CH₂CH₂-CH₃)

~22-23 Pentyl (-CH₂CH₂CH₂-CH₂-CH₃)

~14 Terminal Methyl (-CH₃)

Experimental Protocols: Synthesis
The synthesis of 2-(4-pentylphenyl)acetic acid is efficiently achieved from the corresponding

acetophenone derivative via the Willgerodt-Kindler reaction. This two-step process involves the

formation of a thiomorpholide intermediate, followed by hydrolysis to the desired carboxylic

acid.

Synthesis via Willgerodt-Kindler Reaction
This protocol describes the conversion of 4'-pentylacetophenone to 2-(4-pentylphenyl)acetic
acid.

Step 1: Synthesis of 4-(4-pentylphenyl)thiomorpholide

Reagents & Setup: In a round-bottom flask equipped with a reflux condenser and magnetic

stirrer, combine 4'-pentylacetophenone (1 equivalent), morpholine (approx. 3-4 equivalents),

and elemental sulfur (approx. 2.5-3 equivalents).
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Reaction: Heat the mixture to reflux (typically 120-140 °C) with vigorous stirring. The reaction

is often monitored by Thin Layer Chromatography (TLC). Reaction times can be lengthy,

ranging from 8 to 24 hours.

Intermediate Formation: The reaction converts the acetyl group at the terminus of the chain

into a thiomorpholide amide, yielding the intermediate. The crude product from this step is

often used directly in the subsequent hydrolysis without extensive purification.

Step 2: Hydrolysis to 2-(4-Pentylphenyl)acetic acid

Hydrolysis: To the cooled reaction mixture from Step 1, add an aqueous solution of a strong

base, such as sodium hydroxide or potassium hydroxide (e.g., 3N alcoholic KOH).

Reflux: Heat the mixture to reflux for an additional 8-12 hours to ensure complete hydrolysis

of the thiomorpholide intermediate.

Workup & Purification: a. After cooling, dilute the reaction mixture with water and wash with a

nonpolar organic solvent (e.g., diethyl ether or ethyl acetate) to remove neutral impurities. b.

Separate the aqueous layer and acidify it to a pH of approximately 2 using a strong acid like

hydrochloric acid (HCl). c. The acidification will precipitate the crude 2-(4-
pentylphenyl)acetic acid as a solid. d. Collect the solid product by vacuum filtration. e.

Wash the solid with cold water to remove inorganic salts. f. The final product can be purified

by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl

acetate) to yield the pure phenylacetic acid.
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Step 1: Willgerodt-Kindler Reaction
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2-(4-Pentylphenyl)acetic acid
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Caption: Workflow for the synthesis of 2-(4-Pentylphenyl)acetic acid.

Biological Context and Significance
2-(4-Pentylphenyl)acetic acid is primarily significant as a structural precursor to various

arylalkanoic acid-based Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). The general

mechanism of action for this class of drugs is the inhibition of cyclooxygenase (COX) enzymes.

Role as an NSAID Precursor
NSAIDs are a broad class of drugs that exert anti-inflammatory, analgesic (pain-relieving), and

antipyretic (fever-reducing) effects. Many prominent NSAIDs, such as ibuprofen and diclofenac,
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are derivatives of aryl- or heteroarylacetic acids. The structural scaffold of 2-(4-
pentylphenyl)acetic acid provides a key building block for synthesizing more complex and

potent drug candidates within this class.

Mechanism of Action: Cyclooxygenase (COX) Inhibition
The therapeutic effects of NSAIDs derived from this precursor stem from their ability to block

the enzymatic activity of cyclooxygenase (COX). There are two primary isoforms of this

enzyme, COX-1 and COX-2.

COX-1: Is constitutively expressed in most tissues and is responsible for producing

prostaglandins that protect the stomach lining and maintain kidney function.

COX-2: Is typically induced at sites of inflammation and is responsible for producing the

prostaglandins that mediate pain and swelling.

By inhibiting COX enzymes, NSAIDs prevent the conversion of arachidonic acid into

prostaglandin H₂ (PGH₂), which is the precursor for all other pro-inflammatory prostaglandins.

While the inhibition of COX-2 is responsible for the desired anti-inflammatory effects, the

concurrent inhibition of COX-1 can lead to common side effects, such as gastrointestinal

irritation.
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Caption: NSAID mechanism via inhibition of the COX pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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